molecular formula C19H20N4O2 B5197385 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine

Cat. No. B5197385
M. Wt: 336.4 g/mol
InChI Key: CXCUDVMVUMEDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis and cell division. MLN8054 has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a key regulator of mitosis and cell division. It plays a critical role in the formation and stabilization of the mitotic spindle, a structure that is essential for proper cell division. By inhibiting Aurora A kinase, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of key proteins involved in mitosis, such as histone H3 and TPX2. It also disrupts the localization of Aurora A kinase to the spindle poles, leading to spindle defects and mitotic arrest. In addition, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine is its specificity for Aurora A kinase. Unlike other Aurora kinase inhibitors, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine does not inhibit Aurora B kinase, which is involved in cytokinesis and can cause toxicity in non-cancerous cells. However, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has some limitations, including poor solubility and bioavailability, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine. One area of interest is in combination therapy with other anticancer agents. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and cisplatin. Another area of interest is in the development of more potent and selective Aurora A kinase inhibitors. Finally, there is interest in developing new formulations of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine with improved solubility and bioavailability for use in clinical trials.

Synthesis Methods

The synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 2-chloro-3-pyridinylmethanol to form the key intermediate. This intermediate is then converted to N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine through a series of reactions involving pyrimidine ring formation, reduction, and protection/deprotection steps.

Scientific Research Applications

N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4,6-dimethyl-2-pyrimidinamine has also been shown to be effective in inhibiting tumor growth in mouse xenograft models.

properties

IUPAC Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-11-14(2)23-19(22-13)21-12-15-7-6-10-20-18(15)25-17-9-5-4-8-16(17)24-3/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCUDVMVUMEDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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